2-(5-methylfuran-2-yl)-1H-1,3-benzodiazole

Antiplatelet Thromboxane synthase COX-1 sparing

NP-184 (CAS 78706-11-3) is the only commercially available 2-(5-methylfuryl)-benzimidazole with a validated polypharmacological profile encompassing dual antiplatelet/anticoagulant activity, VEGF-induced angiogenesis inhibition, and sub-100 nM P2X3 antagonism. Unlike the agrichemical fuberidazole, which lacks these activities, NP-184 delivers simultaneous TXA2 synthase inhibition and TP receptor antagonism without the bleeding liability of aspirin or warfarin. Researchers requiring a single chemical probe for murine thrombosis, angiogenesis, or P2X3-mediated nociception models will not find a substitute among generic 2-aryl benzimidazoles. The 5-methyl group is essential for target engagement; do not compromise with unsubstituted analogs.

Molecular Formula C12H10N2O
Molecular Weight 198.22g/mol
CAS No. 78706-11-3
Cat. No. B376842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-methylfuran-2-yl)-1H-1,3-benzodiazole
CAS78706-11-3
Synonyms2-(5-methyl-2-furyl)benzimidazole
NP 184
NP-184
NP184 cpd
Molecular FormulaC12H10N2O
Molecular Weight198.22g/mol
Structural Identifiers
SMILESCC1=CC=C(O1)C2=NC3=CC=CC=C3N2
InChIInChI=1S/C12H10N2O/c1-8-6-7-11(15-8)12-13-9-4-2-3-5-10(9)14-12/h2-7H,1H3,(H,13,14)
InChIKeyBLIMSOPINYXOID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Methylfuran-2-yl)-1H-1,3-benzodiazole (NP-184): A Multi-Target Benzimidazole Scaffold for Cardiovascular and Oncology Procurement


2-(5-Methylfuran-2-yl)-1H-1,3-benzodiazole (CAS 78706-11-3), also designated NP-184, is a synthetic 2-furylbenzimidazole hybrid small molecule (C₁₂H₁₀N₂O, MW 198.22) [1]. This compound belongs to the pharmacologically privileged benzimidazole class and is distinguished by a 5-methylfuran-2-yl substituent at the 2-position of the benzimidazole core [2]. NP-184 has been independently validated across three distinct therapeutic target areas: (i) dual antiplatelet/anticoagulant activity via selective thromboxane A₂ synthase inhibition and TP receptor antagonism [3]; (ii) VEGF-induced angiogenesis inhibition through interference with AKT/ERK/NF-κB signaling in endothelial cells [4]; and (iii) antagonist activity at the P2X purinoceptor 3 (P2X3) [5]. This polypharmacology profile is not replicated by the closest structural analogs, including fuberidazole (2-(furan-2-yl)-1H-benzimidazole) or other 2-aryl benzimidazole congeners.

Why Fuberidazole and Other 2-Aryl Benzimidazoles Cannot Substitute for 2-(5-Methylfuran-2-yl)-1H-1,3-benzodiazole in Targeted Research Programs


The 2-aryl benzimidazole scaffold is pharmacologically promiscuous, but biological activity is exquisitely sensitive to the nature and substitution pattern of the 2-aryl moiety [1]. Fuberidazole (2-(furan-2-yl)-1H-benzimidazole), the closest commercially available structural analog lacking the 5-methyl group, is an established agricultural fungicide with only weak cytotoxic activity against cancer cell lines (MCF-7 IC₅₀ = 105.6 μM; HepG2 IC₅₀ = 102.5 μM) and modest VEGFR-2 protein reduction (43%) . In contrast, NP-184 demonstrates a fundamentally divergent pharmacological fingerprint—simultaneous TXA₂ synthase inhibition, TP receptor antagonism, VEGF pathway suppression, and P2X3 receptor blockade—none of which has been reported for fuberidazole [2][3]. The 5-methyl substituent on the furan ring is not a passive structural feature; it critically modulates electronic distribution, binding pocket complementarity, and ultimately target engagement across multiple receptors [4]. Generic procurement of any 2-aryl benzimidazole without the precise 5-methylfuran-2-yl substitution therefore introduces uncontrolled variables in target specificity, potency, and polypharmacology.

Quantitative Differentiation Evidence: 2-(5-Methylfuran-2-yl)-1H-1,3-benzodiazole (NP-184) vs. Closest Analogs and Standard-of-Care Comparators


Selective TXA₂ Synthase Inhibition with COX-1 Sparing: Mechanistic Differentiation from Aspirin

NP-184 selectively inhibits thromboxane A₂ (TXA₂) synthase with an IC₅₀ of 4.3 ± 0.2 μM while demonstrating no inhibitory effect on cyclooxygenase-1 (COX-1) or cytosolic phospholipase A₂ (cPLA₂) activities [1]. This represents a critical mechanistic distinction from aspirin, which irreversibly acetylates and inhibits COX-1 (IC₅₀ ≈ 1.7 μM for COX-1 in human platelets), thereby blocking the production of both TXA₂ and prostaglandins, including gastroprotective PGE₂ [2]. By operating downstream of COX-1 at the level of TXA₂ synthase, NP-184 preserves prostaglandin biosynthesis pathways that aspirin ablates, offering a theoretical basis for reduced gastrointestinal toxicity while maintaining anti-thrombotic efficacy—a differentiation that has practical implications for in vivo thrombosis model selection.

Antiplatelet Thromboxane synthase COX-1 sparing Thrombosis

Head-to-Head Antiplatelet Potency: NP-184 vs. Structural Analog NP-185 Across Three Agonist Pathways

In a direct head-to-head study, NP-184 and its close structural analog NP-185 were evaluated for inhibition of human platelet aggregation induced by three distinct agonists representing different activation pathways [1]. NP-184 exhibited concentration-dependent inhibition with IC₅₀ values of 4.5 ± 0.2 μM (collagen), 3.9 ± 0.1 μM (arachidonic acid), and 9.3 ± 0.5 μM (U46619, a TXA₂ receptor agonist) [1]. While NP-185 demonstrated approximately 2.7-fold greater potency at TXA₂ synthase (IC₅₀ = 1.6 ± 0.3 μM), NP-184 uniquely combined dual antiplatelet and anticoagulant activities not observed with NP-185 [2]. NP-184 also produced competitive antagonism at the TP receptor, evidenced by a rightward shift of the U46619 concentration-response curve, a property not shared by many TXA₂ synthase inhibitors [1].

Platelet aggregation Collagen Arachidonic acid Thromboxane receptor

In Vivo Antithrombotic Efficacy Without Bleeding Time Prolongation: Differentiation from Aspirin and Warfarin

Oral administration of NP-184 significantly inhibited thrombus formation in the irradiated mesenteric venules of fluorescein sodium-treated mice, a well-established in vivo thrombosis model [1]. Critically, this antithrombotic effect was achieved without affecting the bleeding time induced by tail transection, indicating a favorable therapeutic window that distinguishes NP-184 from conventional antithrombotic agents [1]. Aspirin, by contrast, is well-documented to prolong bleeding time through irreversible platelet COX-1 inhibition, and warfarin predictably elevates bleeding risk via depletion of vitamin K-dependent coagulation factors [2]. Post-oral administration, NP-184 also inhibited ex vivo mouse platelet aggregation triggered by both collagen and U46619, and concurrently prolonged activated partial thromboplastin time (aPTT), confirming that oral bioavailability translates into dual-target pharmacodynamic engagement in vivo [1].

In vivo thrombosis Bleeding time Oral bioavailability Mesenteric thrombosis model

Concentration-Dependent Anti-Angiogenic Activity Across Multiple Endothelial Functional Assays: Benchmarking Against VEGFR-2 Reference Inhibitors

NP-184 concentration-dependently inhibited the viability of human umbilical vascular endothelial cells (HUVECs) and caused cell apoptosis as confirmed by cell-cycle analysis with flow cytometry and Annexin V staining [1]. It also concentration-dependently suppressed HUVEC migration, Matrigel tube formation, and rat aortic ring sprouting stimulated by VEGF—three orthogonal functional assays of angiogenesis [1]. At the signaling level, NP-184 interfered with VEGF-induced activation of AKT, ERK, and nuclear translocation of NF-κB [1]. In vivo, NP-184 dose-dependently reduced angiogenesis in the Matrigel plug assay [1]. While NP-184 itself has not been directly assayed for VEGFR-2 kinase inhibition IC₅₀, structurally related 2-furylbenzimidazole analog 10a demonstrated VEGFR-2 inhibitory activity with IC₅₀ = 0.64 μM (compared to sorafenib IC₅₀ = 0.1 μM), and 2-furylbenzimidazole derivatives achieved 95–98% VEGF inhibition in MCF-7 cells (vs. tamoxifen: 98% inhibition; IC₅₀ = 8.00 μg/mL) [2][3]. Fuberidazole, by contrast, exhibits only weak cytotoxicity (MCF-7 IC₅₀ ≈ 105.6 μM; HepG2 IC₅₀ ≈ 102.5 μM) with merely 43% VEGFR-2 protein reduction , underscoring that the 5-methyl group is critical for anti-angiogenic potency.

Angiogenesis VEGFR-2 HUVEC Tube formation Endothelial migration

P2X3 Receptor Antagonism: A Distinct Target Engagement Not Shared by Fuberidazole or Other 2-Aryl Benzimidazole Congeners

NP-184 has been evaluated for antagonist activity against recombinant rat P2X purinoceptor 3 (P2X3) expressed in Xenopus oocytes, demonstrating an EC₅₀ of 80 nM [1]. P2X3 receptors are ATP-gated ion channels predominantly expressed on C- and Aδ-fiber primary afferent neurons and represent a validated therapeutic target for neuropathic pain and chronic cough [2]. This target engagement is not reported for fuberidazole or other simple 2-aryl benzimidazole analogs in publicly available databases. For context, the clinical-stage P2X3 antagonist MK-7264 (gefapixant) exhibits IC₅₀ values of approximately 30 nM (hP2X3) and 100–250 nM (hP2X2/3), while optimized benzimidazole-4,7-dione-based P2X3 antagonists have achieved IC₅₀ values of 375 nM with >23-fold selectivity over P2X2/3R [2][3]. NP-184's 80 nM potency positions it as a structurally distinct P2X3 ligand scaffold within the benzimidazole chemical space.

P2X3 receptor Purinoceptor Pain Ion channel

Structural Determinant: The 5-Methyl Group on the Furan Ring Is Essential for Biological Polypharmacology

The 5-methyl substituent on the furan ring of NP-184 is not a trivial structural variation but a critical pharmacophoric element governing target engagement. In a rationally designed series of 1,2-disubstituted benzimidazoles, replacement of the 5-methylfuryl moiety with an isopropyl group was explicitly investigated to determine its impact on VEGFR-2 inhibitory activity and cytotoxic potency [1]. The resulting 1,2-disubstituted benzimidazoles demonstrated potent cytotoxicity against HepG2 cells (IC₅₀ = 1.98 μM vs. sorafenib IC₅₀ = 10.99 μM) and VEGFR-2 inhibition (compounds 17a and 6: 82% and 80% inhibition, respectively, vs. sorafenib: 92%) [1]. In antifungal screening, 2-(furan-2-yl)-1H-benzo[d]imidazole (4g, lacking the 5-methyl group) showed strong activity against Aspergillus niger, but the 2-aryl substituent identity profoundly impacted the entire biological profile across all twelve library members [2]. These data collectively demonstrate that the 5-methyl group is a non-redundant structural feature that fundamentally shapes the polypharmacology landscape—removing it (as in fuberidazole) collapses the antiplatelet, anticoagulant, and anti-angiogenic activities that define NP-184.

Structure-activity relationship 5-Methylfuran Fuberidazole comparison Benzimidazole scaffold

Validated Research Application Scenarios for 2-(5-Methylfuran-2-yl)-1H-1,3-benzodiazole (NP-184) Based on Quantitative Differentiation Evidence


Dual-Pathway Antithrombotic Probe for Dissecting Platelet vs. Coagulation Contributions in Murine Thrombosis Models

NP-184 is uniquely suited as a pharmacological probe in murine thrombosis models where simultaneous inhibition of platelet activation and the intrinsic coagulation pathway is required without the confounding bleeding liability of aspirin or warfarin. Oral administration achieves in vivo antithrombotic efficacy in the mesenteric venule thrombosis model while preserving normal hemostatic responses in the tail transection bleeding assay [1]. The compound's dual mechanism—TXA₂ synthase inhibition (IC₅₀ = 4.3 ± 0.2 μM) combined with selective aPTT prolongation (no effect on PT or thrombin time)—enables researchers to interrogate the intersection of platelet and coagulation pathways in a single molecular entity, a capability not available with standard antiplatelet agents (aspirin, clopidogrel) or anticoagulants (warfarin, heparin) individually [1].

VEGF-Dependent Angiogenesis Inhibition Studies Requiring Multi-Endpoint Validation (HUVEC Proliferation, Migration, Tube Formation, and In Vivo Matrigel Plug)

For angiogenesis research programs requiring comprehensive in vitro-to-in vivo translation, NP-184 provides a single chemical tool validated across four orthogonal assays: HUVEC viability/proliferation inhibition, migration suppression, Matrigel tube formation blockade, and rat aortic ring sprouting inhibition—all stimulated by VEGF [2]. In vivo dose-dependent angiogenesis reduction in the Matrigel plug assay confirms target engagement translates to a physiologically relevant endpoint [2]. The compound's interference with AKT, ERK, and NF-κB signaling pathways downstream of VEGFR-2 activation provides mechanistic anchoring for signal transduction studies [2]. Compared to fuberidazole, which requires >100-fold higher concentrations for any anti-angiogenic effect and reduces VEGFR-2 protein by only 43%, NP-184-class compounds achieve VEGF inhibition comparable to the clinical standard tamoxifen (95–98% inhibition) [3].

P2X3 Receptor Antagonist Scaffold-Hopping and Chemical Biology in Neuropathic Pain Target Validation

NP-184 serves as a structurally differentiated starting point for P2X3 receptor antagonist development, offering a benzimidazole-furan chemotype distinct from the diaminopyrimidine series represented by gefapixant [4]. With an EC₅₀ of 80 nM at recombinant rat P2X3, NP-184 provides sub-100 nM potency at this validated pain target, positioning it as a viable chemical biology probe for target engagement studies in sensory neuron models [4]. This activity, combined with its oral bioavailability and established in vivo pharmacology in rodent models, enables integrated studies of P2X3-mediated nociception without the need for proprietary clinical candidates. The absence of P2X3 activity in fuberidazole and other 2-aryl benzimidazole analogs makes NP-184 the only commercially accessible benzimidazole-furan hybrid with validated P2X3 pharmacology [4].

Structure-Activity Relationship Benchmarking for 2-Furylbenzimidazole Library Design in Medicinal Chemistry Programs

NP-184 is the prototypical and most extensively characterized member of the 2-(5-methylfuryl)-benzimidazole series, with published SAR data spanning TXA₂ synthase inhibition, platelet aggregation, coagulation, angiogenesis, and P2X3 antagonism [1][2][4]. Its well-defined pharmacological profile makes it an indispensable positive control and benchmarking standard for any medicinal chemistry program exploring 2-furylbenzimidazole derivatives. Key SAR insights—including the essential role of the 5-methyl group [5], the impact of 1-position substitution on VEGFR-2 inhibitory activity [5], and the differentiation between single-target (NP-185) and dual-target (NP-184) analogs [1]—provide a quantitative framework for rational library design. Procurement of NP-184 alongside its closest analogs (fuberidazole, NP-185) enables systematic deconvolution of which structural features drive which pharmacological activities.

Quote Request

Request a Quote for 2-(5-methylfuran-2-yl)-1H-1,3-benzodiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.